molecular formula C6H11Cl2N3 B1457864 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride CAS No. 53946-19-3

1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B1457864
CAS No.: 53946-19-3
M. Wt: 196.07 g/mol
InChI Key: WAVYJTMHQCRXGS-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloroethyl group and two methyl groups attached to the triazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from an appropriate solvent.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound’s ability to interact with DNA and proteins makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride involves its interaction with cellular components such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to DNA cross-linking and inhibition of DNA replication. This can result in cytotoxic effects, making the compound a potential candidate for anticancer therapy. Additionally, the triazole ring can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds such as:

    1-(2-Chloroethyl)-1H-1,2,4-triazole: Lacks the methyl groups, which can affect its reactivity and biological activity.

    3,5-Dimethyl-1H-1,2,4-triazole: Lacks the chloroethyl group, making it less reactive in substitution reactions.

    1-(2-Bromoethyl)-3,5-dimethyl-1H-1,2,4-triazole: Similar structure but with a bromoethyl group instead of a chloroethyl group, which can influence its reactivity and applications.

Properties

IUPAC Name

1-(2-chloroethyl)-3,5-dimethyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-5-8-6(2)10(9-5)4-3-7;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVYJTMHQCRXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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